what is the function of JZL 195
what is the function of JZL 195
An In-Depth Technical Guide to JZL195: A Dual Inhibitor of Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL)
Introduction
The endocannabinoid system (ECS) is a crucial neuromodulatory system that plays a significant role in regulating a wide array of physiological processes, including pain, mood, appetite, and memory. The primary signaling molecules of the ECS are the endocannabinoids, most notably anandamide (AEA) and 2-arachidonoylglycerol (2-AG). The biological actions of these lipid transmitters are tightly controlled by their synthesis and degradation. Two key enzymes responsible for the degradation of endocannabinoids are fatty acid amide hydrolase (FAAH), which primarily hydrolyzes AEA, and monoacylglycerol lipase (MAGL), the main enzyme for 2-AG degradation.
Pharmacological inhibition of these enzymes offers a therapeutic strategy to enhance endocannabinoid signaling in a more physiologically relevant manner compared to direct cannabinoid receptor agonists. While selective inhibitors for either FAAH or MAGL have been developed, the compound JZL195 has emerged as a powerful pharmacological tool due to its ability to dually inhibit both FAAH and MAGL with high potency.[1][2] This dual inhibition leads to a significant and simultaneous elevation of both AEA and 2-AG levels in the brain and peripheral tissues, allowing for a unique pharmacological profile and the exploration of the synergistic effects of these two major endocannabinoid signaling pathways.[2][3][4]
This technical guide provides a comprehensive overview of the core functions of JZL195, its pharmacological properties, and its applications in preclinical research. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this important research compound.
Core Mechanism of Action of JZL195
JZL195 is a potent, selective, and irreversible dual inhibitor of FAAH and MAGL.[1][4] Its mechanism of action is centered on the covalent modification of the active site serine residue of these enzymes, thereby preventing the hydrolysis of their respective endocannabinoid substrates.[4] This leads to an accumulation of AEA and 2-AG at the cannabinoid receptors (CB1 and CB2), potentiating their signaling.[2]
Signaling Pathway Modulation by JZL195
The following diagram illustrates the impact of JZL195 on the endocannabinoid signaling pathway.
Caption: JZL195 inhibits FAAH and MAGL, increasing AEA and 2-AG levels and enhancing CB1 receptor signaling.
Pharmacological Profile of JZL195
In Vitro Potency
JZL195 exhibits high potency for both FAAH and MAGL, with IC50 values in the low nanomolar range.[1] This makes it a highly effective tool for achieving significant and simultaneous inhibition of both enzymes.
| Enzyme | Species | IC50 (nM) | Reference |
| FAAH | Mouse | 2 | [1][2] |
| MAGL | Mouse | 4 | [1][2] |
| FAAH | Rat | ~10-100 | [1] |
| MAGL | Rat | ~10-100 | [1] |
| FAAH | Human | ~10-100 | [1] |
| MAGL | Human | ~10-100 | [1] |
In Vivo Effects on Endocannabinoid Levels
Systemic administration of JZL195 leads to a dose-dependent and sustained elevation of AEA and 2-AG levels in the brain.[2][3][4] Studies in rodents have demonstrated that JZL195 can produce a several-fold increase in the brain concentrations of both endocannabinoids. For instance, at a dose of 15 mg/kg in rats, JZL195 significantly increased 2-AG levels by 4.5 to 7-fold across different brain regions.[3]
Preclinical Applications and Findings
JZL195 has been instrumental in elucidating the combined roles of AEA and 2-AG in various physiological and pathological processes.
Neuropathic and Inflammatory Pain
A significant body of research has focused on the analgesic effects of JZL195. In animal models of neuropathic and inflammatory pain, JZL195 produces robust anti-allodynic and antinociceptive effects.[2] Notably, the analgesic efficacy of JZL195 is greater than that of selective inhibitors of either FAAH or MAGL alone, suggesting a synergistic or additive effect of elevating both AEA and 2-AG.[2][5] Furthermore, JZL195 exhibits a wider therapeutic window compared to direct cannabinoid receptor agonists like WIN55212, producing analgesia at doses that cause fewer cannabinoid-like side effects.[2]
Cannabinoid-like Behavioral Effects
At higher doses, JZL195 can induce a classic "tetrad" of cannabinoid-like effects in mice, including:
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Analgesia: As discussed above.
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Hypomotility: Reduced spontaneous movement.[2]
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Catalepsy: A state of immobility and muscular rigidity.[2]
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Hypothermia: A decrease in body temperature (though this effect is less consistently observed with JZL195 compared to direct CB1 agonists).[4]
These effects are primarily mediated by the activation of CB1 receptors, as they can be blocked by CB1 antagonists.[4] The cataleptic and hypomotor effects appear to be driven more by the elevation of 2-AG, while the analgesic effects benefit from the increase in both endocannabinoids.[2]
Other Potential Therapeutic Areas
Preclinical studies have also explored the potential of JZL195 in other conditions, including:
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Alzheimer's Disease: In a mouse model of sporadic Alzheimer's disease, JZL195 was shown to reverse biochemical abnormalities such as altered Aβ1-42 levels, HSP-70, neuroinflammation, and oxidative stress markers, although it did not improve cognitive deficits in the models tested.[6]
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Hypertension: Chronic administration of JZL195 has been shown to prevent the progression of hypertension in spontaneously hypertensive rats, suggesting a potential role for dual FAAH/MAGL inhibition in cardiovascular regulation.[7]
Experimental Protocols
In Vitro FAAH and MAGL Activity Assay (Competitive Activity-Based Protein Profiling - ABPP)
This protocol provides a general workflow for assessing the inhibitory potency of JZL195 on FAAH and MAGL in brain proteomes.
Caption: Workflow for determining JZL195's in vitro inhibitory potency using competitive ABPP.
Step-by-Step Methodology:
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Proteome Preparation: Homogenize mouse brain tissue in a suitable buffer (e.g., Tris-HCl) and prepare membrane fractions by ultracentrifugation.
-
Inhibitor Incubation: Aliquot the membrane proteome and incubate with a range of JZL195 concentrations (e.g., from 1 nM to 10 µM) for a defined period (e.g., 30 minutes) at 37°C.
-
Probe Labeling: Add a fluorescently labeled activity-based probe, such as a fluorophosphonate-rhodamine (FP-Rh), to each reaction. This probe will covalently bind to the active site of serine hydrolases, including FAAH and MAGL.
-
SDS-PAGE: Quench the reactions and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Visualization and Quantification: Visualize the fluorescently labeled proteins using a gel scanner. The intensity of the bands corresponding to FAAH and MAGL will be reduced in the presence of JZL195. Quantify the band intensities to determine the concentration of JZL195 required to inhibit 50% of the probe labeling (IC50).
In Vivo Assessment of Antinociception (Tail-Immersion Test)
This protocol outlines a common method for evaluating the analgesic effects of JZL195 in rodents.
Step-by-Step Methodology:
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Acclimation: Acclimate mice to the testing environment and handling procedures for several days prior to the experiment.
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Baseline Measurement: Measure the baseline tail-withdrawal latency by immersing the distal portion of the mouse's tail in a warm water bath (e.g., 52°C). Record the time it takes for the mouse to flick its tail out of the water. A cut-off time (e.g., 10-15 seconds) should be established to prevent tissue damage.
-
Drug Administration: Administer JZL195 or vehicle control via the desired route (e.g., intraperitoneal injection).
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Post-Treatment Measurement: At various time points after drug administration (e.g., 30, 60, 120 minutes), repeat the tail-immersion test to measure the post-treatment tail-withdrawal latency.
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Data Analysis: Calculate the percentage of the maximum possible effect (%MPE) for each animal at each time point to quantify the analgesic response.
Selectivity and Off-Target Profile
While JZL195 is highly selective for FAAH and MAGL, it has been shown to have some inhibitory activity against ABHD6, another serine hydrolase that can also hydrolyze 2-AG.[4] However, its potency against ABHD6 is lower than for FAAH and MAGL.[4] Importantly, JZL195 shows minimal activity against other serine hydrolases in the brain, including neuropathy target esterase (NTE), which is a critical consideration for avoiding potential neurotoxicity.[4]
Conclusion
JZL195 is a powerful and selective dual inhibitor of FAAH and MAGL that has been invaluable for advancing our understanding of the endocannabinoid system. By simultaneously elevating the levels of both anandamide and 2-arachidonoylglycerol, JZL195 has enabled researchers to explore the synergistic and distinct roles of these two major endocannabinoids in health and disease. Its robust analgesic effects and favorable therapeutic window in preclinical pain models highlight the potential of dual FAAH/MAGL inhibition as a therapeutic strategy. As research in this field continues, JZL195 will undoubtedly remain a critical tool for dissecting the complexities of endocannabinoid signaling and for the development of novel therapeutics.
References
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Anderson, A. D., et al. (2015). Actions of the dual FAAH/MAGL inhibitor JZL195 in a murine neuropathic pain model. British Journal of Pharmacology, 172(12), 3096-3108. Available from: [Link]
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Kerr, D. M., et al. (2015). Actions of the Dual FAAH/MAGL Inhibitor JZL195 in a Murine Neuropathic Pain Model. British journal of pharmacology, 172(12), 3096-3108. Available from: [Link]
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Sufian, T., et al. (2022). Inhibiting the endocannabinoid degrading enzymes FAAH and MAGL during zebrafish embryogenesis alters sensorimotor function. Disease Models & Mechanisms, 15(1), dmm049215. Available from: [Link]
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Seillier, A., et al. (2014). The dual FAAH/MAGL inhibitor JZL195 has enhanced effects on endocannabinoid transmission and motor behavior in rats as compared to those of the MAGL inhibitor JZL184. Pharmacology, biochemistry, and behavior, 124, 153-159. Available from: [Link]
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Bishnoi, M., et al. (2022). Effect of the MAGL/FAAH Dual Inhibitor JZL-195 on Streptozotocin-Induced Alzheimer's Disease-like Sporadic Dementia in Mice with an Emphasis on Aβ, HSP-70, Neuroinflammation, and Oxidative Stress. ACS chemical neuroscience, 13(7), 1060-1075. Available from: [Link]
-
Seillier, A., et al. (2014). The dual FAAH/MAGL inhibitor JZL195 has enhanced effects on endocannabinoid transmission and motor behavior in rats as compared to those of the MAGL inhibitor JZL184. Pharmacology, biochemistry, and behavior, 124, 153-159. Available from: [Link]
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Toczek, M., et al. (2023). Weak Hypotensive Effect of Chronic Administration of the Dual FAAH/MAGL Inhibitor JZL195 in Spontaneously Hypertensive Rats as Revealed by Area under the Curve Analysis. International journal of molecular sciences, 24(13), 10996. Available from: [Link]
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Long, J. Z., et al. (2009). Dual blockade of FAAH and MAGL identifies behavioral processes regulated by endocannabinoid crosstalk in vivo. Proceedings of the National Academy of Sciences of the United States of America, 106(48), 20270-20275. Available from: [Link]
-
ResearchGate. (2009). Development of a dual FAAH and MAGL inhibitor, JZL195. (A) Structures... ResearchGate. Available from: [Link]
-
Seillier, A., et al. (2014). The dual FAAH/MAGL inhibitor JZL195 has enhanced effects on endocannabinoid transmission and motor behavior in rats as compared to those of the MAGL inhibitor JZL184. ResearchGate. Available from: [Link]
-
Liberty University. (2024). Design and Synthesis of Endocannabinoid Enzyme Inhibitors for Potential Peripherally Selective Glaucoma Treatments. Liberty University. Available from: [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Actions of the dual FAAH/MAGL inhibitor JZL195 in a murine neuropathic pain model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The dual FAAH/MAGL inhibitor JZL195 has enhanced effects on endocannabinoid transmission and motor behavior in rats as compared to those of the MAGL inhibitor JZL184 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Actions of the dual FAAH/MAGL inhibitor JZL195 in a murine neuropathic pain model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of the MAGL/FAAH Dual Inhibitor JZL-195 on Streptozotocin-Induced Alzheimer's Disease-like Sporadic Dementia in Mice with an Emphasis on Aβ, HSP-70, Neuroinflammation, and Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
